Chloro(diphenyl)(prop-2-en-1-yl)silane
Description
Chloro(diphenyl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by a central silicon atom bonded to one chlorine atom, two phenyl groups, and a prop-2-en-1-yl (allyl) group. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in hydrosilylation reactions and polymer synthesis.
Properties
CAS No. |
41422-93-9 |
|---|---|
Molecular Formula |
C15H15ClSi |
Molecular Weight |
258.82 g/mol |
IUPAC Name |
chloro-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C15H15ClSi/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI Key |
CYSVXWDWNDFFJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(prop-2-en-1-yl)silane can be synthesized through the hydrosilylation of isoprene with chloro(diphenyl)silane. This reaction typically involves the use of a catalyst, such as a platinum or rhodium complex, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of isoprene . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as platinum or palladium are often used.
Substitution: Reactions typically occur under mild conditions with the use of base catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chloro(diphenyl)(prop-2-en-1-yl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of chloro(diphenyl)(prop-2-en-1-yl)silane involves its ability to form stable silicon-carbon bonds. This property allows it to participate in various chemical reactions, such as hydrosilylation and substitution, by providing a reactive silicon center. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound Name | Molecular Formula | Substituents | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₅H₁₅ClSi | Cl, 2Ph, allyl | Hydrosilylation, radical polymerization | Specialty polymers, functional coatings |
| Dichloro(diphenyl)silane | C₁₂H₁₀Cl₂Si | 2Cl, 2Ph | Hydrolysis, condensation | Silicones, coupling agents |
| Diphenyl methyl chlorosilane | C₁₃H₁₃ClSi | Cl, 2Ph, Me | Nucleophilic substitution | Organosilicon intermediates |
| 3-Chloropropyltrimethoxysilane | C₆H₁₃ClO₃Si | Cl, trimethoxy, propyl | Hydrolysis, adhesion promotion | Surface modification, adhesives |
Table 2: Market Segmentation of Silanes (2023–2032 Forecast)
Q & A
Q. What are the optimal synthesis routes for Chloro(diphenyl)(prop-2-en-1-yl)silane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting diphenylchlorosilane with allyl magnesium bromide (Grignard reagent) under anhydrous conditions. Key steps include:
- Reaction Optimization : Use inert atmosphere (N₂/Ar) and dry solvents (THF, ether) to prevent hydrolysis .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate).
- Characterization :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C/²⁹Si NMR shifts (e.g., allyl proton resonance at δ 5.0–6.0 ppm, Si-Cl peak at δ 20–30 ppm in ²⁹Si NMR) .
- Elemental Analysis : Verify stoichiometry (C, H, Cl, Si).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grignard Reaction | Allyl MgBr, THF, 0°C | 75–85 | 92–95% |
| Distillation | 80–100°C, 0.1 mmHg | 90 | >98% |
Q. How can the thermal stability of this compound be systematically evaluated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss vs. temperature (10°C/min, N₂ atmosphere). Decomposition onset >200°C suggests high stability .
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, decomposition).
- Kinetic Studies : Use Arrhenius equation to model degradation rates under varying conditions.
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., diphenylsilane, allyl chloride) .
- ¹H NMR with Relaxation Reagents : Enhance resolution for low-concentration impurities.
- Inductively Coupled Plasma (ICP) : Quantify trace metal contaminants (e.g., Mg from Grignard reagents) .
Advanced Research Questions
Q. How do steric effects from diphenyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative Kinetics : Compare reaction rates with less-hindered analogs (e.g., chloro(methyl)(allyl)silane) under identical conditions (Pd catalysis, Suzuki-Miyaura coupling).
- DFT Calculations : Model transition states to assess steric energy barriers (software: Gaussian, ORCA) .
- Data Contradiction Resolution : If experimental rates conflict with computational predictions, re-evaluate solvent effects or catalyst loading .
Q. What mechanistic insights explain the compound’s behavior in photoinitiated radical reactions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorption bands (λ ~250–300 nm) to identify photoactive intermediates.
- Electron Paramagnetic Resonance (EPR) : Detect radical species (e.g., allyl radicals) generated under UV light .
- Theoretical Framework : Link observations to Marcus theory or frontier molecular orbital (FMO) interactions .
Q. How can computational models predict the electronic structure and reactivity of this silane?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate Mulliken charges to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents (e.g., DMF, toluene) .
- Validation : Compare predicted Si-Cl bond dissociation energy (~90 kcal/mol) with experimental calorimetry data .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported hydrolysis rates of this compound?
- Methodological Answer :
- Variable Control : Standardize pH, temperature, and solvent (e.g., aqueous acetone vs. THF/water mixtures).
- In Situ Monitoring : Use ²⁹Si NMR to track hydrolysis intermediates (e.g., silanols, disiloxanes) .
- Theoretical Justification : Apply Brønsted acid-base theory to explain rate differences in protic vs. aprotic media .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
